4-(Ethylcarbamoyl)benzoic acid

Vue d'ensemble

Description

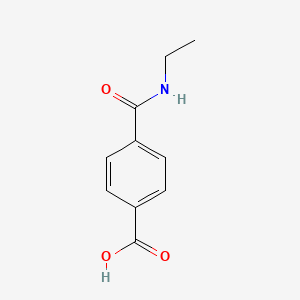

4-(Ethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethylcarbamoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with ethyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process generally includes the steps of mixing, heating, and purification, with careful control of reaction parameters to optimize the production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Ethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the ethylcarbamoyl group with other nucleophiles, such as amines or alcohols.

Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Acyl Substitution: Substituted amides or esters.

Esterification: Ethyl esters of benzoic acid derivatives.

Reduction: Corresponding alcohols.

Applications De Recherche Scientifique

4-(Ethylcarbamoyl)benzoic acid is an aromatic compound with a benzoic acid moiety attached to an ethylcarbamoyl group. It has a chemical formula of C₁₀H₁₁N₁O₃ and includes a carboxylic acid functional group (-COOH) and an amide functional group (-CONH-).

Potential Applications

This compound and its derivatives have potential applications in:

- Pharmaceuticals It may serve as an intermediate in the synthesis of drug compounds. Esters of 4-(monoalkylamino)benzoic acids can be used as hypolipidemic agents to lower serum-lipid concentrations and decrease lipid deposition in the aorta . These esters are designed to facilitate intestinal absorption and provide a high degree of absorption after oral administration . Hydroxy alkanoic acids, phenols, and 3-pyridinols are produced when ⁇ -OH carboxylic esters are hydrolyzed in the body, which are innocuous and are in many cases natural products or natural components of mammalian physiological processes .

- Organic synthesis It is notable for its potential applications in organic synthesis.

- Antiatherosclerotic agents Novel compositions of matter that can be used as antiatherosclerotic agents . These compounds can be administered to mammals to treat hyperlipidemic and atherosclerotic states found in patients with or prone to heart attacks, peripheral or cerebral vascular disease, and stroke .

- Antimicrobial applications Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have moderate antibacterial activity against Gram-positive bacterial strains and C. albicans strain .

Structural Similarities

Several compounds share structural similarities or functional characteristics with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzoic Acid | C₆H₅COOH | Simple carboxylic acid; widely used as a preservative. |

| 4-Aminobenzoic Acid | C₇H₇N₁O₂ | Contains an amino group; used in dye synthesis. |

| 2-Ethoxybenzoic Acid | C₉H₁₀O₃ | Contains an ether group; used in organic synthesis. |

| 4-Methylbenzoic Acid | C₈H₈O₂ | Methyl substitution affects physical properties; used in polymer production. |

The uniqueness of this compound lies in its combination of both carboxylic and amide functionalities, which may offer distinct reactivity and biological activity compared to these other compounds. Its potential applications in pharmaceuticals and agriculture further distinguish it from simpler benzoic acid derivatives.

Safety Precautions

Mécanisme D'action

The mechanism of action of 4-(Ethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-(Methylcarbamoyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

4-(Butylcarbamoyl)benzoic acid: Contains a butyl group instead of an ethyl group.

4-(Phenylcarbamoyl)benzoic acid: Features a phenyl group in place of the ethyl group.

Uniqueness: 4-(Ethylcarbamoyl)benzoic acid is unique due to its specific ethylcarbamoyl substitution, which imparts distinct chemical and physical properties

Activité Biologique

4-(Ethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethylcarbamoyl group. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula: C10H11NO3

- Molecular Weight: 195.20 g/mol

- Structure: Contains a benzoic acid core with an ethylcarbamoyl substituent.

Target of Action

This compound shares properties with benzoic acid, known for its antimicrobial effects. It may interact with various biological targets, leading to changes in cellular processes.

Mode of Action

The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cellular signaling and metabolism.

- Interaction with Cell Membranes: The compound can affect membrane integrity, influencing cell viability and function.

Biochemical Pathways

Research indicates that benzoic acid derivatives are involved in multiple biochemical pathways, including:

- Phenylpropanoid Pathway

- Ubiquitin-Proteasome Pathway (UPP)

- Autophagy-Lysosome Pathway (ALP)

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies suggest it may be effective against:

- Bacteria: Staphylococcus aureus, Escherichia coli

- Fungi: Various fungal strains (specific strains not detailed in the current literature)

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory properties, which may be relevant in conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Study on Enzymatic Activity:

- A study evaluated the effects of various benzoic acid derivatives, including this compound, on proteasome and lysosomal activities in human fibroblasts.

- Results indicated enhanced proteasomal activity at concentrations of 1 and 10 μg/mL without cytotoxicity, suggesting potential therapeutic applications in aging and cellular degradation disorders .

-

Antimicrobial Efficacy:

- Another investigation focused on the antimicrobial properties of benzoic acid derivatives. The study found that several derivatives exhibited significant inhibition against E. coli and S. aureus, supporting the hypothesis that this compound may possess similar activities .

- Cytotoxicity Assessment:

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-(ethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZUPPIADDZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289102 | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-38-5 | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.